Cdk7-IN-21

Description

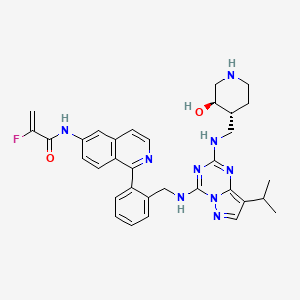

Structure

3D Structure

Properties

Molecular Formula |

C33H36FN9O2 |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

2-fluoro-N-[1-[2-[[[2-[[(3R,4R)-3-hydroxypiperidin-4-yl]methylamino]-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]phenyl]isoquinolin-6-yl]prop-2-enamide |

InChI |

InChI=1S/C33H36FN9O2/c1-19(2)27-17-39-43-30(27)41-32(37-16-23-10-12-35-18-28(23)44)42-33(43)38-15-22-6-4-5-7-25(22)29-26-9-8-24(40-31(45)20(3)34)14-21(26)11-13-36-29/h4-9,11,13-14,17,19,23,28,35,44H,3,10,12,15-16,18H2,1-2H3,(H,40,45)(H2,37,38,41,42)/t23-,28+/m1/s1 |

InChI Key |

PDKSTEKFCWNJFC-LXFBAYGMSA-N |

Isomeric SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3C4=NC=CC5=C4C=CC(=C5)NC(=O)C(=C)F)NC[C@H]6CCNC[C@@H]6O |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3C4=NC=CC5=C4C=CC(=C5)NC(=O)C(=C)F)NCC6CCNCC6O |

Origin of Product |

United States |

Foundational & Exploratory

Cdk7-IN-21 mechanism of action in transcriptional regulation

An In-Depth Technical Guide on the Mechanism of Action of CDK7 Inhibition in Transcriptional Regulation

Abstract: Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions at the nexus of cell cycle control and transcriptional regulation. As a core component of the general transcription factor IIH (TFIIH), CDK7 is indispensable for the initiation of transcription by RNA Polymerase II (Pol II). Its inhibition presents a compelling therapeutic strategy, particularly in oncology. This technical guide provides a comprehensive examination of the mechanism of action through which CDK7 inhibitors, exemplified by compounds like Cdk7-IN-21, modulate transcriptional processes. While specific quantitative data for this compound is not extensively available in the public domain, this document will focus on the well-established principles of CDK7 inhibition, utilizing data from extensively studied inhibitors to illustrate the core mechanisms, experimental validation, and downstream cellular consequences.

The Dual Role of CDK7 in Cellular Processes

CDK7 is a serine/threonine kinase that plays two critical roles in the cell.[1][2]

-

Transcriptional Regulation: As the kinase subunit of the general transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1).[1][3][4] This phosphorylation is a crucial step for promoter clearance and the transition from transcription initiation to elongation.

-

Cell Cycle Control: As part of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle-dependent kinases such as CDK1, CDK2, CDK4, and CDK6, thereby governing cell cycle progression.

This guide will focus on the first role: the intricate mechanism by which CDK7 governs transcription and how its inhibition by small molecules provides a powerful tool for research and therapeutic development.

Core Signaling Pathway: CDK7 in Transcription Initiation and Elongation

CDK7's role in transcription is primarily mediated through the phosphorylation of the Pol II CTD, which consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷.

-

Initiation and Promoter Escape: At the transcription start site, CDK7 within the TFIIH complex phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the Pol II CTD. Ser5 phosphorylation (Ser5-P) is a key signal for promoter escape and the recruitment of mRNA capping enzymes. Ser7 phosphorylation (Ser7-P) is also critical for the transcription of certain gene classes, including small nuclear RNAs (snRNAs).

-

Transition to Elongation: CDK7 also acts as a master regulator by activating other transcription-associated kinases. It phosphorylates the T-loop of CDK9, the kinase component of the Positive Transcription Elongation Factor b (P-TEFb). Activated CDK9 then extensively phosphorylates Serine 2 (Ser2) of the Pol II CTD. This Ser2 phosphorylation (Ser2-P) is a hallmark of productive elongation and facilitates the recruitment of RNA processing and elongation factors.

References

The Role of Cdk7-IN-21 in Cell Cycle G1/S Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The transition from the G1 phase to the S phase, a critical checkpoint, is tightly regulated to ensure genomic integrity before DNA replication. Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal regulator at this juncture, functioning as a CDK-activating kinase (CAK) and a component of the general transcription factor TFIIH.[1][2] Its dual role in both cell cycle progression and transcription makes it a compelling therapeutic target in oncology.[3][4]

This technical guide focuses on Cdk7-IN-21, a potent inhibitor of CDK7, and its role in G1/S checkpoint control. This compound, also known as Mocaciclib, is a selective inhibitor that covalently binds to and inhibits the activity of CDK7.[4] This inhibition prevents the phosphorylation of key cell cycle kinases including CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest and apoptosis in cancer cells dependent on CDK7-mediated signaling. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will also incorporate representative data from other well-characterized, selective CDK7 inhibitors like YKL-5-124 and THZ1 to illustrate the expected cellular and molecular effects of potent CDK7 inhibition on the G1/S checkpoint.

Mechanism of Action: this compound at the G1/S Checkpoint

The progression through the G1 phase and entry into the S phase is primarily governed by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. A key event in this transition is the phosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes necessary for DNA synthesis.

CDK7 plays a crucial, dual role in this process:

-

As a CDK-Activating Kinase (CAK): CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of CDK4, CDK6, and CDK2 on their T-loop domains. This phosphorylation is essential for their kinase activity. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs.

-

In Transcriptional Regulation: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transcription of many genes, including those regulated by oncogenic transcription factors like MYC.

The inhibition of CDK7 by this compound leads to a cascade of events that enforce the G1/S checkpoint:

-

Reduced CDK2, CDK4, and CDK6 Activity: Lack of activating phosphorylation by CDK7 renders CDK2, CDK4, and CDK6 inactive.

-

Hypophosphorylation of Rb: With inactive CDK4/6 and CDK2, Rb remains in its active, hypophosphorylated state.

-

E2F Repression: Hypophosphorylated Rb sequesters E2F transcription factors, preventing the expression of S-phase entry genes.

-

Suppression of Oncogenic Transcription: Inhibition of CDK7's transcriptional role can downregulate the expression of key oncogenes like MYC, which are often drivers of proliferation.

This multi-pronged mechanism results in a robust G1 cell cycle arrest, preventing cells from entering the S phase and committing to DNA replication.

Quantitative Data on CDK7 Inhibition

The following tables summarize quantitative data for CDK7 inhibitors, illustrating their potency and effects on cell cycle distribution and downstream signaling. While specific data for this compound is limited, the provided data for other selective CDK7 inhibitors serve as a benchmark for its expected activity.

Table 1: In Vitro Kinase Inhibitory Activity of CDK Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Notes |

| This compound (Mocaciclib) | CDK2/cyclin E | 1.1 | Also potent against CDK4 and CDK6. |

| CDK4/cyclin D1 | 2.5 | ||

| CDK6/cyclin D3 | 4.1 | ||

| YKL-5-124 | CDK7 | 9.7 | Highly selective for CDK7 over CDK2 and CDK9. |

| CDK2 | 1300 | ||

| CDK9 | 3020 | ||

| THZ1 | CDK7 | 3.2 | Also inhibits CDK12 and CDK13. |

Table 2: Effect of CDK7 Inhibitor (YKL-5-124) on Cell Cycle Distribution in Multiple Myeloma Cell Lines

| Cell Line | YKL-5-124 Conc. (nM) | % G1 Phase | % S Phase | % G2/M Phase |

| H929 | 0 | 45 | 40 | 15 |

| 100 | 65 | 20 | 15 | |

| 250 | 75 | 10 | 15 | |

| AMO1 | 0 | 50 | 35 | 15 |

| 100 | 70 | 15 | 15 | |

| 250 | 80 | 5 | 15 |

Data is representative of the effects of selective CDK7 inhibition, leading to a significant increase in the G1 population and a corresponding decrease in the S phase population.

Table 3: Dose-Dependent Inhibition of CDK1/2 Phosphorylation by a CDK7 Inhibitor

| Inhibitor Conc. (µM) | p-CDK1 (Thr161) Relative Intensity | p-CDK2 (Thr160) Relative Intensity |

| 0 (DMSO) | 1.00 | 1.00 |

| 0.1 | 0.75 | 0.68 |

| 0.3 | 0.42 | 0.35 |

| 1.0 | 0.15 | 0.11 |

| 3.0 | 0.05 | 0.04 |

This table illustrates the direct downstream effect of CDK7 inhibition on the activating phosphorylation of its key cell cycle substrates, CDK1 and CDK2.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in G1/S checkpoint control.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

-

This compound, serially diluted in DMSO

-

ATP (at a concentration close to the Km for CDK7)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a kinase/substrate mixture by diluting the CDK7/Cyclin H/MAT1 complex and the peptide substrate in kinase assay buffer.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Phosphorylated CDK2 and Rb

Objective: To assess the effect of this compound on the phosphorylation status of downstream targets in the G1/S checkpoint pathway.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK2 (Thr160), anti-total CDK2, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound inhibits CDK7, blocking the phosphorylation and activation of CDK4/6 and CDK2.

Caption: Experimental workflow for Western blot analysis of CDK7 inhibitor effects.

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound represents a potent pharmacological tool for dissecting the intricate mechanisms of G1/S checkpoint control. Its ability to inhibit the dual functions of CDK7 in both cell cycle progression and transcription provides a powerful means to induce G1 arrest in cancer cells. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of targeting CDK7. Further studies on this compound and other selective CDK7 inhibitors will undoubtedly continue to illuminate the critical role of this kinase in maintaining genomic stability and its promise as a target for cancer therapy.

References

The Impact of Cdk7 Inhibition on RNA Polymerase II Phosphorylation: A Technical Guide

Disclaimer: Specific quantitative data and experimental protocols for the compound "Cdk7-IN-21" are not available in the public domain. This guide synthesizes information from studies on other well-characterized, potent, and selective Cyclin-Dependent Kinase 7 (Cdk7) inhibitors to provide a comprehensive overview of the core mechanisms and effects on RNA Polymerase II phosphorylation.

Introduction: Cdk7 as a Master Regulator of Transcription

Cyclin-Dependent Kinase 7 (Cdk7) is a crucial serine/threonine kinase that functions at the intersection of cell cycle control and gene transcription.[1] As the catalytic subunit of two distinct complexes, it plays a dual role in cellular processes. Within the CDK-Activating Kinase (CAK) complex, Cdk7 phosphorylates and activates cell cycle CDKs like CDK1 and CDK2.[2][3][4] More central to transcription, Cdk7 is an integral component of the general transcription factor TFIIH.[1] In this capacity, Cdk7 directly phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), RPB1. This phosphorylation is a pivotal event that governs the transition from transcription initiation to productive elongation.

The RNAPII CTD consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The dynamic phosphorylation of the serine residues at positions 2, 5, and 7 orchestrates the recruitment and release of various transcription and RNA processing factors, thereby controlling the transcription cycle. Cdk7 preferentially targets Ser5 and Ser7, while also indirectly influencing Ser2 phosphorylation by activating Cdk9. Inhibition of Cdk7's kinase activity offers a powerful tool to probe the mechanisms of transcription and represents a promising therapeutic strategy in oncology.

Core Signaling Pathway: Cdk7's Role in RNAPII CTD Phosphorylation

Cdk7 exerts its influence on transcription through a multi-faceted mechanism. As part of the TFIIH complex, it is positioned at the transcription start site to phosphorylate key substrates.

-

Direct Phosphorylation of RNAPII CTD: Cdk7 directly phosphorylates Ser5 and Ser7 of the CTD heptad repeat. Ser5 phosphorylation (Ser5-P) is a hallmark of transcription initiation and promoter clearance, facilitating the recruitment of the 5' mRNA capping enzyme. Ser7 phosphorylation (Ser7-P) also plays a critical role, particularly at the genes of small nuclear RNAs (snRNAs).

-

Activation of Cdk9 and Indirect Ser2 Phosphorylation: Cdk7 is the activating kinase for Cdk9, the catalytic component of the Positive Transcription Elongation Factor b (P-TEFb). Cdk7 phosphorylates the T-loop of Cdk9, which is essential for its full enzymatic activity. Activated Cdk9 then phosphorylates the CTD at Ser2. Ser2 phosphorylation (Ser2-P) is a marker of transcription elongation, as it facilitates the recruitment of splicing and polyadenylation factors.

-

Promoter-Proximal Pausing: Cdk7 plays a dual role in promoter-proximal pausing, a key regulatory step in transcription. It helps establish the pause by promoting the handoff from initiation to elongation factors, and it also triggers release from the pause through its activation of P-TEFb.

The inhibition of Cdk7 disrupts this entire cascade, leading to a global alteration of the RNAPII CTD phosphorylation landscape and transcription dynamics.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Selective CDK7 Inhibitors: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to CDK7 as a Therapeutic Target

Cyclin-dependent kinase 7 (CDK7) is a key serine/threonine kinase that plays a dual role in two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for navigating the various phases of the cell cycle.[2][3] Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription. Given its central role in these processes, aberrant CDK7 activity is often implicated in the uncontrolled proliferation characteristic of cancer cells, making it a compelling target for therapeutic intervention.

Cdk7-IN-21: A Potent CDK7 Inhibitor

This compound (also known as compound A22) is identified as a potent inhibitor of CDK7. Publicly available information on its detailed synthesis and comprehensive biological profile is limited. Its CAS Number is 2766124-39-2. A patent application suggests its potential role in the degradation of CDK7.

Due to the limited availability of specific data for this compound, this guide will utilize the well-characterized, potent, and selective covalent CDK7 inhibitor, YKL-5-124 , as a representative case study to provide an in-depth technical overview of the discovery, synthesis, and evaluation of selective CDK7 inhibitors.

Case Study: YKL-5-124, a Selective Covalent CDK7 Inhibitor

YKL-5-124 was developed as a highly selective covalent inhibitor of CDK7, designed to overcome the off-target effects of previous inhibitors like THZ1, which also showed activity against CDK12/13. This enhanced selectivity allows for a more precise investigation of the specific roles of CDK7 in cellular processes.

Data Presentation: Quantitative Analysis of YKL-5-124

The following tables summarize the key quantitative data for YKL-5-124, providing insights into its potency and selectivity.

Table 1: Biochemical Potency of YKL-5-124 Against CDK7

| Inhibitor | Parameter | Value (nM) | Assay Conditions |

| YKL-5-124 | IC50 | 9.7 | In vitro kinase assay (fixed time point) |

| YKL-5-124 | IC50 | 53.5 | In vitro kinase assay (1mM ATP) |

Data sourced from Olson et al. (2019).

Table 2: Kinase Selectivity Profile of YKL-5-124

| Kinase Target | IC50 (nM) |

| CDK7 | 9.7 |

| CDK2 | 1300 |

| CDK9 | 3020 |

| CDK12 | No inhibition at tested concentrations |

| CDK13 | No inhibition at tested concentrations |

Data sourced from Olson et al. (2019).

Table 3: Cellular Activity of YKL-5-124 in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (nM) |

| H929 | 50-100 |

| AMO1 | 50-100 |

| MM1S | 50-100 |

Data represents approximate values from graphical data in a study by Chipumuro et al. (2023).

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of selective CDK7 inhibitors like YKL-5-124.

Synthesis of YKL-5-124

The synthesis of YKL-5-124 involves a multi-step process. A detailed synthetic route is described in the supplementary materials of the paper by Olson et al. (2019). The process starts from commercially available materials and involves key steps such as the formation of a pyrrolopyrazole core, followed by amide coupling and the introduction of the acrylamide "warhead" which is responsible for the covalent interaction with the target protein.

In Vitro Kinase Assay

This assay is crucial for determining the potency of the inhibitor against the target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of YKL-5-124 against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase assay buffer

-

ATP (at a concentration close to the Km for CDK7)

-

A suitable peptide substrate for CDK7

-

YKL-5-124 (serially diluted)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of YKL-5-124 in the kinase assay buffer.

-

Kinase Reaction:

-

Add the diluted YKL-5-124 or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the CDK7/Cyclin H/MAT1 enzyme to each well.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction stays in the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells.

Objective: To determine the growth inhibition (GI50) of YKL-5-124 in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Jurkat, HAP1)

-

Complete cell culture medium

-

96-well cell culture plates

-

YKL-5-124

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of YKL-5-124 for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

Add the CellTiter-Glo® reagent to each well.

-

This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 value by plotting cell viability against the logarithm of the inhibitor concentration.

-

Western Blotting for Target Engagement

This method is used to assess the inhibitor's effect on the phosphorylation of CDK7's downstream targets.

Objective: To determine if YKL-5-124 inhibits the phosphorylation of CDK1 and CDK2 in cells.

Materials:

-

Cancer cell lines

-

YKL-5-124

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-CDK1 (T161), anti-phospho-CDK2 (T160), anti-total CDK1, anti-total CDK2, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with YKL-5-124 for the desired time and concentration, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibodies.

-

-

Detection:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels and the loading control.

-

Mandatory Visualizations

CDK7 Signaling Pathway

Caption: Dual roles of CDK7 in transcription and cell cycle control and its inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

Caption: A typical workflow for assessing the selectivity of a novel kinase inhibitor.

Logical Relationship in the Discovery of YKL-5-124

Caption: The logical progression leading to the discovery of YKL-5-124.

References

Cdk7-IN-21: A Chemical Probe for Interrogating TFIIH Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a multifaceted serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: transcription and cell cycle control. As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, thereby driving cell cycle progression.[1][2][3][4][5] Concurrently, as an integral component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation. This dual functionality positions CDK7 at a critical nexus of cell proliferation and gene expression, making it a compelling target for both basic research and therapeutic development.

Cdk7-IN-21 is a potent and selective chemical probe designed to inhibit the kinase activity of CDK7. While specific quantitative biochemical and cellular potency data for this compound are not extensively available in the public domain, its utility as a research tool can be inferred from the extensive characterization of other selective CDK7 inhibitors. This guide provides a comprehensive overview of the use of this compound as a chemical probe to dissect the intricate functions of TFIIH, drawing upon established methodologies and data from analogous, well-characterized CDK7 inhibitors. By inhibiting CDK7, researchers can elucidate its specific contributions to transcriptional regulation and cell cycle control, offering insights into disease mechanisms and potential therapeutic strategies.

Data Presentation: Comparative Potency of Selective CDK7 Inhibitors

To provide a framework for understanding the expected potency of this compound, the following tables summarize the quantitative data for other widely used selective CDK7 inhibitors. These values are essential for designing experiments and interpreting results.

Table 1: In Vitro Kinase Inhibitory Potency of Selective CDK7 Inhibitors

| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Reference |

| THZ1 | CDK7 | 3.2 | Covalent | |

| YKL-5-124 | CDK7 | 9.7 | Covalent | |

| SY-351 | CDK7 | 23 | Covalent | |

| BS-181 | CDK7 | 21 | Reversible | |

| CT7001 (ICEC0942) | CDK7 | 40 | Reversible | |

| This compound | CDK7 | Potent | Not Specified |

Table 2: Cellular Activity of Selective CDK7 Inhibitors

| Inhibitor | Cell Line | EC50 (nM) | Assay Type | Reference |

| SY-351 | HL-60 | 8.3 (CDK7 engagement) | KiNativ | |

| YKL-5-124 | Multiple Myeloma Cell Lines | Varies | Cell Viability | |

| THZ1 | Jurkat | ~50 | Apoptosis |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving CDK7 and the general experimental workflows for characterizing a CDK7 inhibitor like this compound.

Signaling Pathways

Experimental Workflows

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for other CDK7 inhibitors and should be optimized for the specific cell lines and experimental conditions used.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay is used to determine the IC50 value of this compound against purified CDK7 kinase.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate peptide (e.g., derived from RNA Pol II CTD)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a mixture containing the CDK7 enzyme and substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for CDK7.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Detection Reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of CDK7 Substrate Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of its downstream targets in a cellular context.

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5/7, anti-phospho-CDK1 Thr161, anti-phospho-CDK2 Thr160, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with a dose range of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours).

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

This compound

-

96-well clear or opaque-walled plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Microplate reader

Procedure (MTT Assay):

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

Conclusion

This compound represents a valuable tool for the detailed investigation of TFIIH function in both normal physiology and disease states. By selectively inhibiting CDK7, this chemical probe allows for the decoupling of its transcriptional and cell-cycle-related activities. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to employ this compound in their studies, paving the way for new discoveries in the complex interplay between transcription, cell cycle, and human disease. As with any chemical probe, careful experimental design, including the use of appropriate controls and orthogonal validation methods, is crucial for generating reliable and interpretable data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

The Biological Activity of Cdk7-IN-8 in Cancer Cell Lines: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following guide details the biological activity of the Cyclin-Dependent Kinase 7 (CDK7) inhibitor, Cdk7-IN-8. The initial topic requested information on "Cdk7-IN-21," for which no public data was available. Therefore, this document focuses on the well-characterized inhibitor Cdk7-IN-8 as a representative compound for understanding the effects of CDK7 inhibition in cancer cell lines.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the orderly transition through the cell cycle phases.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[1][3]

Given this dual role, cancer cells, which are often characterized by uncontrolled proliferation and a high dependency on the transcription of oncogenes and survival factors, are particularly vulnerable to CDK7 inhibition. Cdk7-IN-8 is a potent and selective small molecule inhibitor of CDK7. By targeting the kinase activity of CDK7, Cdk7-IN-8 disrupts both the cell cycle machinery and transcriptional programs in cancer cells, leading to cell cycle arrest and apoptosis. This guide provides an in-depth overview of the biological activity of Cdk7-IN-8 in cancer cell lines, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.

Data Presentation

In Vitro Potency of Cdk7-IN-8

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Cdk7-IN-8 in an enzymatic assay and various cancer cell lines after 72 hours of treatment.

| Assay Type | Target/Cell Line | Cancer Type | IC50 (nM) |

| Enzymatic Assay | CDK7 | - | 54.29 |

| Cell-based Assay | HCT116 | Colon Carcinoma | 25.26 |

| Cell-based Assay | OVCAR-3 | Ovarian Cancer | 45.31 |

| Cell-based Assay | HCC1806 | Breast Cancer | 44.47 |

| Cell-based Assay | HCC70 | Breast Cancer | 50.85 |

Effects of CDK7 Inhibition on Cell Cycle Distribution

Inhibition of CDK7 disrupts the activation of cell cycle-dependent kinases, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions. The following table presents representative data on the effect of a CDK7 inhibitor on the cell cycle distribution of cancer cell lines after 48 hours of treatment.

Data presented is representative of the effects of CDK7 inhibitors, such as THZ1, as specific quantitative cell cycle data for Cdk7-IN-8 was not available in the public domain.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| MDA-MB-231 (TNBC) | DMSO (Control) | 45.3 | 35.1 | 19.6 |

| THZ1 (50 nM) | 68.2 | 15.4 | 16.4 | |

| T47D (ER+) | DMSO (Control) | 55.2 | 28.9 | 15.9 |

| THZ1 (50 nM) | 75.1 | 10.3 | 14.6 |

Induction of Apoptosis by CDK7 Inhibition

By inhibiting the transcription of key survival genes and inducing cell cycle arrest, CDK7 inhibitors can trigger programmed cell death (apoptosis) in cancer cells. The following table provides representative quantitative data on the induction of apoptosis by a CDK7 inhibitor in a B-cell acute lymphocytic leukemia (B-ALL) cell line after 24 hours of treatment, as measured by Annexin V staining.

Data presented is representative of the effects of CDK7 inhibitors, such as THZ1, as specific quantitative apoptosis data for Cdk7-IN-8 was not available in the public domain.

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| NALM6 (B-ALL) | DMSO (Control) | 5.2 |

| THZ1 (50 nM) | 35.8 | |

| THZ1 (100 nM) | 62.4 |

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8 Assay)

This protocol outlines the determination of the cytotoxic effects of Cdk7-IN-8 on cancer cell lines and the calculation of its IC50 value.

Materials:

-

Selected cancer cell line

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

Cdk7-IN-8 (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed 100 µL of cell suspension (typically 3,000-5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Cdk7-IN-8 in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest Cdk7-IN-8 treatment. Remove the old medium and add 100 µL of the medium containing the different concentrations of Cdk7-IN-8. Incubate for the desired time period (e.g., 72 hours).

-

CCK-8 Addition and Incubation: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the Cdk7-IN-8 concentration to determine the IC50 value using suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with Cdk7-IN-8.

Materials:

-

Selected cancer cell line

-

6-well cell culture plates

-

Cdk7-IN-8

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of Cdk7-IN-8 for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol is for the detection and quantification of apoptosis induced by Cdk7-IN-8.

Materials:

-

Selected cancer cell line

-

6-well cell culture plates

-

Cdk7-IN-8

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cdk7-IN-8 at the desired concentrations for the appropriate time.

-

Cell Harvesting: Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization). Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Mandatory Visualization

References

Understanding the Kinase Selectivity Profile of a CDK7 Inhibitor: A Technical Guide

Introduction

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription, making it a compelling target for cancer therapy.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3] Additionally, as part of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for initiating transcription.[4]

This technical guide provides a comprehensive overview of the kinase selectivity profile of a representative covalent CDK7 inhibitor. Due to the absence of publicly available data for a compound specifically named "Cdk7-IN-21," this document will utilize data from well-characterized, selective CDK7 inhibitors such as YKL-5-124 and SY-351 as illustrative examples. The methodologies and data presentation are intended to serve as a blueprint for researchers, scientists, and drug development professionals working with CDK7 inhibitors.

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and unforeseen biological consequences. The following tables summarize the quantitative data for representative selective CDK7 inhibitors.

Table 1: Biochemical Potency of YKL-5-124 Against Selected CDKs

| Kinase Target | IC50 (nM) | Assay Type | Notes |

| CDK7 | 9.7 | In vitro kinase assay | Primary Target |

| CDK2 | 1300 | In vitro kinase assay | ~134-fold selectivity over CDK2 |

| CDK9 | 3020 | In vitro kinase assay | ~311-fold selectivity over CDK9 |

| CDK12/13 | N/A | N/A | Noted to have biochemical and cellular selectivity over CDK12/13 |

Data sourced from Olson et al.

Table 2: Kinome Selectivity of SY-351 (a representative covalent CDK7 inhibitor)

| Kinase Target | % Inhibition (at 0.2 µM) | % Inhibition (at 1.0 µM) | Assay Type | Notes |

| CDK7 | >90% | >90% | KiNativ in situ profiling | Primary Target |

| CDK12 | <50% | >50% | KiNativ in situ profiling | Off-target at higher concentrations |

| CDK13 | <50% | >50% | KiNativ in situ profiling | Off-target at higher concentrations |

| Other Kinases | <50% | <50% (for most) | KiNativ in situ profiling | Highly selective at the lower concentration |

Data is illustrative based on the description in Rimel et al. for SY-351, where CDK7 was the only kinase inhibited more than 50% at 0.2 µM out of 252 kinases tested.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for determining kinase selectivity.

Protocol 1: In Vitro Biochemical Kinase Assay (for IC50 Determination)

This protocol is a generalized representation for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.

-

Reagents and Materials :

-

Purified recombinant kinase complexes (e.g., CDK7/CycH/MAT1, CDK2/CycE, CDK9/CycT1).

-

Kinase-specific substrate (peptide or protein).

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Test inhibitor (e.g., YKL-5-124) at various concentrations.

-

Kinase reaction buffer.

-

Filter plates and wash buffer.

-

Scintillation counter.

-

-

Procedure :

-

The inhibitor is serially diluted and pre-incubated with the kinase enzyme in the reaction buffer for a defined period.

-

The kinase reaction is initiated by adding the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 25-30°C).

-

The reaction is stopped, typically by adding a solution like phosphoric acid.

-

The phosphorylated substrate is captured on a filter plate.

-

Unreacted ATP is washed away.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

-

Data Analysis :

-

The percentage of kinase activity is calculated relative to a DMSO control.

-

The data is plotted as percent inhibition versus inhibitor concentration.

-

The IC50 value is determined using a non-linear regression model.

-

Protocol 2: KiNativ™ in situ Kinase Profiling

This method assesses the binding of an inhibitor to a large panel of kinases directly in a cellular lysate, providing a broad view of selectivity.

-

Reagents and Materials :

-

Cell lysate (e.g., from A549 cells).

-

Test inhibitor (e.g., SY-351) at one or more concentrations.

-

Biotinylated, active-site directed probes.

-

Streptavidin-agarose beads.

-

Trypsin for protein digestion.

-

LC-MS/MS instrumentation for proteomic analysis.

-

-

Procedure :

-

The cell lysate is treated with the test inhibitor or a vehicle control (DMSO).

-

A biotinylated acyl-phosphate probe, which covalently modifies the catalytic lysine in the ATP-binding pocket of kinases, is added to the lysate. The inhibitor will compete with the probe for binding.

-

The probe-labeled proteins are enriched using streptavidin-agarose beads.

-

The enriched proteins are digested into peptides using trypsin.

-

The resulting peptides are analyzed by LC-MS/MS to identify and quantify the probe-labeled kinases.

-

-

Data Analysis :

-

The abundance of each kinase is compared between the inhibitor-treated and control samples.

-

The percent inhibition is calculated based on the reduction in the signal for each kinase in the presence of the inhibitor. This reflects the ability of the inhibitor to prevent the probe from binding.

-

Visualizations: Pathways and Workflows

CDK7 Signaling Pathway and Inhibition

The following diagram illustrates the dual functions of CDK7 in cell cycle control and transcription, and the point of intervention by a selective inhibitor.

Caption: Dual roles of CDK7 in transcription and cell cycle control.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general process for determining the selectivity of a kinase inhibitor.

Caption: Workflow for kinase inhibitor selectivity profiling.

References

- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of CDK7 Inhibition on Super-Enhancer-Driven Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the effects of Cyclin-Dependent Kinase 7 (CDK7) inhibition on super-enhancer-driven transcription. As of this writing, specific public data for "Cdk7-IN-21" is limited. Therefore, this document utilizes data from well-characterized, potent, and selective CDK7 inhibitors, such as THZ1 and YKL-5-124, to provide a representative and in-depth overview of the core principles and methodologies in this area of research.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that functions at the intersection of cell cycle control and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs involved in cell cycle progression.[1][3] Crucially, CDK7 is also a subunit of the general transcription factor TFIIH, where it plays a pivotal role in initiating and regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).

Super-enhancers are large clusters of enhancers that drive high-level expression of genes essential for cell identity and, in disease states, oncogenes. These genomic regions are densely occupied by transcription factors, co-factors, and the transcriptional machinery, including CDK7. The heightened reliance of cancer cells on the continuous, high-level transcription of oncogenes driven by super-enhancers presents a therapeutic vulnerability.

This guide explores the mechanism and impact of CDK7 inhibition on super-enhancer-driven transcription, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanism: CDK7 Inhibition and Transcriptional Dysregulation

The primary mechanism by which CDK7 inhibitors impact super-enhancer-driven transcription is through the disruption of RNA Polymerase II (Pol II) function. CDK7-mediated phosphorylation of the Pol II CTD at serine 5 (Ser5) and serine 7 (Ser7) is a prerequisite for transcription initiation and promoter escape. By inhibiting the kinase activity of CDK7, compounds like THZ1 lead to a dose-dependent decrease in Pol II CTD phosphorylation.

This inhibition has a disproportionately potent effect on genes regulated by super-enhancers. The high concentration of transcriptional machinery at these sites makes them exquisitely sensitive to perturbations in transcriptional processes. Consequently, CDK7 inhibition leads to a selective downregulation of super-enhancer-associated genes, many of which are key oncogenic drivers such as MYC.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of CDK7 inhibitors on various cancer cell lines.

Table 1: Effect of CDK7 Inhibitor (THZ1) on Cell Viability

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Kelly | Neuroblastoma (MYCN-amplified) | 50 | |

| NGP | Neuroblastoma (MYCN-amplified) | 25 | |

| SK-N-AS | Neuroblastoma (MYCN-non-amplified) | >1000 | |

| HCC1806 | Triple-Negative Breast Cancer | 12.5 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 | |

| MCF7 | ER+ Breast Cancer | >1000 |

Table 2: Effect of CDK7 Inhibitor (THZ1) on RNA Polymerase II Phosphorylation

| Cell Line | Phosphorylation Site | Inhibition Concentration (nM) | % Reduction | Reference |

| OVCAR8 | p-Pol II Ser2 | 250 | ~75% | |

| OVCAR8 | p-Pol II Ser5 | 250 | ~90% | |

| OVCAR8 | p-Pol II Ser7 | 250 | ~80% | |

| SK-BR-3 | p-Pol II Ser2 | 500 | Significant | |

| SK-BR-3 | p-Pol II Ser5 | 500 | Significant | |

| SK-BR-3 | p-Pol II Ser7 | 500 | Significant |

Table 3: Effect of CDK7 Inhibitor (THZ1) on Super-Enhancer-Associated Gene Expression

| Cell Line | Gene | Inhibition Concentration (nM) | Fold Change (mRNA) | Reference |

| Kelly | MYCN | 50 | ~ -4 | |

| NGP | MYCN | 50 | ~ -3.5 | |

| HCC1806 | MYC | 50 | ~ -2 | |

| MDA-MB-231 | FOSL1 | 50 | ~ -2.5 |

Visualizing the Core Mechanisms and Workflows

Signaling Pathway of CDK7 in Super-Enhancer-Driven Transcription

Caption: CDK7's role in super-enhancer-driven transcription and its inhibition.

Experimental Workflow for Assessing this compound's Impact

Caption: A typical experimental workflow for evaluating a CDK7 inhibitor.

Detailed Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for assessing the genome-wide occupancy of proteins like H3K27ac (a marker of active enhancers), BRD4, and RNA Pol II.

-

Cell Culture and Treatment: Plate cancer cells (e.g., Kelly, HCC1806) at an appropriate density. Treat with this compound or vehicle (DMSO) for a specified time (e.g., 6 hours).

-

Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-H3K27ac, anti-BRD4, anti-Pol II Ser5-P).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome. Use software like MACS2 to call peaks. Identify super-enhancers using algorithms that stitch together constituent enhancers in close proximity.

RNA-sequencing (RNA-seq)

This protocol is for analyzing global changes in gene expression following CDK7 inhibition.

-

Cell Culture and Treatment: Treat cells with this compound or vehicle as described for ChIP-seq.

-

RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit. Ensure high quality RNA with a RIN > 8.

-

Library Preparation: Deplete ribosomal RNA (rRNA). Construct a sequencing library from the remaining RNA, which includes mRNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align reads to the reference genome. Quantify gene expression levels (e.g., as transcripts per million - TPM). Perform differential gene expression analysis between this compound-treated and vehicle-treated samples. Use Gene Set Enrichment Analysis (GSEA) to identify enriched pathways and gene sets.

Western Blotting

This protocol is for validating the inhibition of CDK7 activity by measuring the phosphorylation status of its substrates.

-

Cell Culture and Treatment: Treat cells with a dose range of this compound or vehicle for a specified time.

-

Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Pol II Ser5, anti-p-Pol II Ser2, anti-MYC, anti-GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

Inhibition of CDK7 represents a promising therapeutic strategy for cancers driven by super-enhancer-mediated oncogene expression. By disrupting the fundamental process of transcription, CDK7 inhibitors can selectively silence the genes that are most critical for cancer cell proliferation and survival. The methodologies outlined in this guide provide a framework for the preclinical evaluation of novel CDK7 inhibitors like this compound, enabling a thorough characterization of their mechanism of action and therapeutic potential. Further research into the nuances of CDK7 inhibition will continue to inform the development of this important class of anti-cancer agents.

References

- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cdk7-IN-21 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for navigating the different phases of the cell cycle.[3][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription. Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a compelling therapeutic target.

Cdk7-IN-21 is a small molecule inhibitor designed to target the kinase activity of CDK7. By inhibiting CDK7, this compound can simultaneously disrupt cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its biological effects. While specific data for this compound is emerging, the provided protocols are based on established methodologies for other well-characterized CDK7 inhibitors, such as THZ1 and Cdk7-IN-8, and can be readily adapted.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of various CDK7 inhibitors across different cancer cell lines to provide a reference for the expected potency of compounds targeting CDK7.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| THZ1 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08 | Not Specified | |

| THZ1 | AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7 | Not Specified | |

| THZ1 | Panel of 13 breast cancer cell lines | Breast Cancer | 80 - 300 | 2 days | |

| THZ1 | MEC1 | Chronic Lymphocytic Leukemia | 45 | Not Specified | |

| THZ1 | MEC2 | Chronic Lymphocytic Leukemia | 30 | Not Specified | |

| Cdk7-IN-8 | - | - | 54.29 | - | |

| YKL-5-124 | - | - | 9.7 | - | |

| BS-181 | - | - | 21 | - | |

| CT7001 | - | - | 40 | - |

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

-

Selected cancer cell line(s)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold or 3-fold dilutions.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

-

CCK-8 Addition and Incubation:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the absorbance of the blank wells (medium only) from all other wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Western Blot Analysis

This protocol is to assess the effect of this compound on the phosphorylation of RNA Pol II CTD and the expression of key cell cycle proteins.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II CTD Ser2/5/7, anti-CDK1, anti-Cyclin B1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

-

Cell Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Mandatory Visualization

Caption: Dual-function signaling pathway of CDK7 and point of inhibition by this compound.

Caption: General experimental workflow for characterizing the effects of this compound.

References

- 1. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cdk7-IN-21 in In Vivo Xenograft Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions as a master regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[2][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription. In numerous cancers, there is a heightened reliance on transcriptional activity, making CDK7 a compelling therapeutic target.

Cdk7-IN-21 is a potent and selective inhibitor of CDK7, demonstrating significant anti-tumor activity in various preclinical cancer models. These application notes provide a comprehensive guide and detailed protocols for utilizing this compound in in vivo xenograft models to evaluate its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize representative in vitro and in vivo efficacy data for a typical CDK7 inhibitor, which can be used as a reference for studies with this compound.

Table 1: In Vitro IC50 Values for a Representative CDK7 Inhibitor

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | 25.26 |

| OVCAR-3 | Ovarian Cancer | 45.31 |

| HCC70 | Triple-Negative Breast Cancer | 50.85 |

| HCC1806 | Triple-Negative Breast Cancer | 44.47 |

Table 2: In Vivo Efficacy of a Representative CDK7 Inhibitor in a Xenograft Model

| Parameter | Value |

| Animal Model | Nude or SCID mice |

| Drug | This compound (Hypothetical Data) |

| Dosage | 25 mg/kg |

| Administration Route | Oral (p.o.) |

| Dosing Schedule | Once daily (qd) for 21 days |

| Tumor Growth Inhibition (TGI) | 81.9% |

Signaling Pathway

The diagram below illustrates the dual role of CDK7 in cell cycle regulation and transcription, which are the primary targets of inhibition by this compound.

Caption: this compound inhibits the dual functions of CDK7 in transcription and cell cycle control.

Experimental Protocols

The following protocols provide a framework for conducting in vivo xenograft studies with this compound. These can be adapted based on the specific cell line and research objectives.

Protocol 1: Subcutaneous HCT116 Colorectal Carcinoma Xenograft Model

This protocol details the establishment of a subcutaneous HCT116 xenograft model and subsequent treatment with this compound.

Materials:

-

HCT116 cells

-

Athymic nude or SCID mice (6-8 weeks old)

-

Sterile PBS

-

Matrigel

-

Trypsin-EDTA

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Procedure:

-

Cell Preparation:

-

Culture HCT116 cells in appropriate media until they reach 70-80% confluency.

-

Harvest cells using trypsin-EDTA and wash with sterile PBS.

-

Perform a cell count and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.

-

Prepare a stock solution of this compound in a suitable solvent and dilute to the final concentration in the oral vehicle.

-

Administer this compound at a dose of 25 mg/kg body weight via oral gavage once daily for 21 days.

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Monitoring and Endpoint Analysis:

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the 21-day treatment period, euthanize the mice.

-

Excise the tumors and record their final weight.

-

Suggested Analyses:

-

Immunohistochemistry (IHC)/Western Blot: Analyze the phosphorylation status of RNA Polymerase II (Ser5/7) and levels of cell cycle proteins (e.g., Cyclin B1, p-CDK1) to confirm the on-target effect of this compound.

-

Histology: Perform H&E staining to assess tumor morphology and necrosis.

Protocol 2: Ovarian Cancer OVCAR-3 Xenograft Model

This protocol outlines the procedure for establishing and treating an OVCAR-3 ovarian cancer xenograft model.

Materials:

-

OVCAR-3 cells

-

Female athymic nude or NOD/SCID mice (6-8 weeks old)

-

Other materials as listed in Protocol 1.

Procedure:

-

Cell Preparation:

-

Follow the cell preparation steps as described in Protocol 1. A typical injection volume would contain 5 x 10⁶ OVCAR-3 cells in a 1:1 PBS and Matrigel suspension.

-

-

Tumor Implantation and Monitoring:

-

The procedure is similar to the HCT116 model. Inject the cell suspension subcutaneously into the flank of female athymic nude or NOD/SCID mice.

-

-

Treatment:

-

Once tumors are established (100-150 mm³), begin treatment with this compound (e.g., 25 mg/kg, p.o., qd) and a vehicle control as described in Protocol 1.

-

-

Endpoint Analysis:

-

Similar to the HCT116 model, collect tumors at the study endpoint for weight measurement and further molecular analysis to assess drug efficacy and mechanism of action.

-

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo xenograft study with this compound.

Caption: Workflow for a this compound in vivo xenograft study.

Conclusion